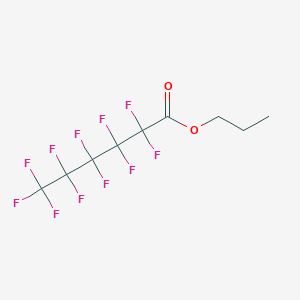
2-Cyclohexen-1-one, 3-hydroxy-2-(2-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclohexen-1-one, 3-hydroxy-2-(2-nitrophenyl)- is an organic compound that belongs to the class of cyclohexenones. This compound is characterized by the presence of a cyclohexenone ring substituted with a hydroxy group and a nitrophenyl group. It is a versatile intermediate used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3-hydroxy-2-(2-nitrophenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 4-nitrobenzaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation reaction, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic oxidation of cyclohexene derivatives. For example, the oxidation of cyclohexene with hydrogen peroxide in the presence of vanadium catalysts can yield cyclohexenone derivatives, which can then be further functionalized to obtain 2-Cyclohexen-1-one, 3-hydroxy-2-(2-nitrophenyl)- .
化学反応の分析
Types of Reactions
2-Cyclohexen-1-one, 3-hydroxy-2-(2-nitrophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted cyclohexenone derivatives.
科学的研究の応用
2-Cyclohexen-1-one, 3-hydroxy-2-(2-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of fragrances and pharmaceuticals
作用機序
The mechanism of action of 2-Cyclohexen-1-one, 3-hydroxy-2-(2-nitrophenyl)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also undergo redox reactions, influencing cellular redox states and potentially modulating enzyme activities. The nitrophenyl group can participate in electron transfer reactions, further contributing to its biological effects .
類似化合物との比較
Similar Compounds
2-Cyclohexen-1-one, 3-(3-hydroxybutyl)-2,4,4-trimethyl-: This compound has a similar cyclohexenone structure but with different substituents.
2-Cyclohexen-1-one, 2-hydroxy-3-methyl-6-(1-methylethyl)-: Another cyclohexenone derivative with different functional groups.
Uniqueness
2-Cyclohexen-1-one, 3-hydroxy-2-(2-nitrophenyl)- is unique due to the presence of both a hydroxy group and a nitrophenyl group on the cyclohexenone ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
特性
CAS番号 |
138040-05-8 |
|---|---|
分子式 |
C12H11NO4 |
分子量 |
233.22 g/mol |
IUPAC名 |
3-hydroxy-2-(2-nitrophenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H11NO4/c14-10-6-3-7-11(15)12(10)8-4-1-2-5-9(8)13(16)17/h1-2,4-5,14H,3,6-7H2 |
InChIキー |
MCNDFMDNJWWCDP-UHFFFAOYSA-N |
正規SMILES |
C1CC(=C(C(=O)C1)C2=CC=CC=C2[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-N-(4-Fluorophenyl)-1-[4-(heptyloxy)phenyl]methanimine](/img/structure/B14279340.png)

![2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14279358.png)

![N-(4-Methoxyphenyl)-1,2-dihydronaphtho[2,1-b]furan-1-amine](/img/structure/B14279365.png)




![2-[Hydroxybis(4-methylphenyl)methyl]benzoic acid](/img/structure/B14279410.png)
![Diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate](/img/structure/B14279413.png)



